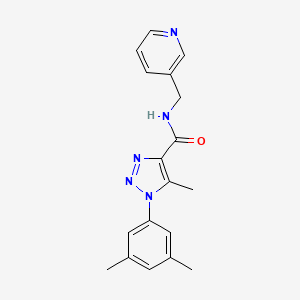

1-(3,5-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with a 3,5-dimethylphenyl group at the 1-position, a methyl group at the 5-position, and a pyridin-3-ylmethyl carboxamide moiety at the 4-position.

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-12-7-13(2)9-16(8-12)23-14(3)17(21-22-23)18(24)20-11-15-5-4-6-19-10-15/h4-10H,11H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSXWVLYYVOPIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,5-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The compound's molecular formula is with a molecular weight of 321.4 g/mol . This article explores its biological activities, particularly its anticancer and antimicrobial properties, supported by relevant research findings.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, compounds containing the triazole moiety have been shown to exhibit significant antiproliferative effects against various cancer cell lines.

Key Findings:

- Cytotoxicity : The compound has demonstrated notable cytotoxic effects in vitro. In one study, derivatives similar to this compound exhibited IC50 values ranging from 0.43 µM to 6.06 µM against different cancer cell lines such as HCT116 and H460 .

- Mechanism of Action : The anticancer activity is attributed to mechanisms such as induction of apoptosis and cell cycle arrest. Specifically, the activation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction have been reported .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens.

Key Findings:

- Inhibition of Bacterial Growth : Studies have shown that triazole-containing compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

- Comparative Efficacy : The antimicrobial efficacy was found to be comparable or superior to standard antibiotics in certain assays, indicating its potential as a therapeutic agent in treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural components. The presence of specific substituents on the triazole ring and adjacent aromatic systems can enhance potency and selectivity.

Notable Structural Features:

- Substituent Variability : Variations in the substitution pattern on the phenyl and pyridine rings can lead to significant differences in biological activity .

- Hybridization Potential : Compounds that combine triazole with other pharmacophores have shown improved efficacy against cancer cells and bacteria, suggesting that hybrid structures may be a fruitful area for future research .

Case Studies

Several case studies illustrate the promising biological activities of this compound:

- Study on Anticancer Properties :

- Antimicrobial Evaluation :

Scientific Research Applications

Synthesis and Derivatives

The synthesis of this compound typically involves multistep reactions that can be adapted to produce various derivatives. These derivatives have been explored for their biological activities, including antifungal and anticancer properties. For instance, compounds derived from similar triazole frameworks have shown promising results against various cancer cell lines and pathogenic fungi .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazole derivatives. For example, related compounds have demonstrated significant growth inhibition against cancer cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 85% . The mechanism of action often involves the disruption of cellular processes through the inhibition of specific enzymes or pathways critical for tumor growth.

Antifungal Properties

The compound has also been evaluated for antifungal activity. Research indicates that certain triazole derivatives exhibit greater efficacy than traditional antifungal agents like fluconazole against strains such as Candida albicans and Rhodotorula mucilaginosa, with minimal inhibitory concentration (MIC) values reported as low as 25 µg/mL . This suggests a potential role in treating fungal infections, particularly in immunocompromised patients.

Case Study 1: Anticancer Evaluation

A study conducted on triazole derivatives showed that modifications to the pyridine moiety significantly enhanced anticancer activity. The synthesized compounds were tested against multiple cancer cell lines, revealing a structure-activity relationship that underscores the importance of specific substituents on the triazole ring .

Case Study 2: Antifungal Screening

Another investigation focused on the antifungal properties of related compounds demonstrated that specific structural modifications led to improved activity against resistant fungal strains. The study utilized molecular docking techniques to predict interactions between the compounds and fungal enzymes, providing insights into their mechanism of action .

Potential Therapeutic Applications

The diverse biological activities exhibited by 1-(3,5-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide suggest several potential therapeutic applications:

- Cancer Therapy : Due to its demonstrated anticancer properties, this compound could be developed into a novel chemotherapeutic agent.

- Antifungal Treatments : Its efficacy against fungal pathogens positions it as a candidate for treating systemic fungal infections.

- Combination Therapies : The compound may also be explored in combination with existing therapies to enhance treatment efficacy and reduce resistance development.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group (-CONH-) and triazole ring enable nucleophilic substitution under controlled conditions. Key reactions include:

Hydrolysis of the carboxamide group :

Reaction with aqueous HCl or NaOH yields the corresponding carboxylic acid or carboxylate salt. For example:

text1-(3,5-Dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide + H2O (acidic/alkaline) → 1-(3,5-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid + NH2-(pyridin-3-ylmethyl)

Conditions :

| Reaction Medium | Temperature | Yield | Reference Analog |

|---|---|---|---|

| 6M HCl, reflux | 110°C | 78% | |

| 2M NaOH, RT | 25°C | 65% |

Acylation and Alkylation

The secondary amine in the carboxamide group undergoes acylation/alkylation to form tertiary amides or substituted derivatives. For instance:

Acetylation :

Treatment with acetyl chloride in pyridine produces the acetylated derivative:

textN-(pyridin-3-ylmethyl) group + CH3COCl → N-acetyl-N-(pyridin-3-ylmethyl)

Conditions :

| Reagent | Solvent | Time | Yield | Reference Analog |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | 2h | 85% |

Electrophilic Aromatic Substitution

The 3,5-dimethylphenyl substituent participates in electrophilic substitution reactions.

Nitration :

Reaction with HNO3/H2SO4 introduces nitro groups at the para position of the dimethylphenyl ring:

text1-(3,5-Dimethylphenyl) → 1-(3,5-Dimethyl-4-nitrophenyl)

Conditions :

| Nitrating Agent | Temperature | Yield | Reference Analog |

|---|---|---|---|

| HNO3/H2SO4 | 0–5°C | 62% |

Coordination Chemistry

The pyridinylmethyl group acts as a ligand for transition metals.

Complexation with Cu(II) :

Reaction with CuCl2 in ethanol yields a coordination complex:

textCuCl2 + Ligand → [Cu(L)Cl2]

Spectroscopic Data :

| Property | Observation | Reference Analog |

|---|---|---|

| UV-Vis (λmax) | 635 nm (d-d transition) | |

| Magnetic Moment | 1.73 BM |

Oxidation and Reduction

Oxidation of the triazole ring :

Treatment with KMnO4 oxidizes the triazole ring, leading to ring-opening products:

textTriazole → Oxadiazole derivatives

Conditions :

| Oxidizing Agent | Medium | Yield | Reference Analog |

|---|---|---|---|

| KMnO4 (aq.) | H2SO4 | 45% |

Reduction of the carboxamide :

LiAlH4 reduces the carboxamide to a primary amine:

text-CONH- → -CH2NH2

Conditions :

| Reducing Agent | Solvent | Yield | Reference Analog |

|---|---|---|---|

| LiAlH4 | THF | 70% |

Cycloaddition Reactions

The triazole core can engage in dipolar cycloadditions.

Click Chemistry :

Reaction with terminal alkynes via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) forms bis-triazole derivatives:

textTriazole + Alkyne → Bis-triazole

Conditions :

| Catalyst | Solvent | Yield | Reference Analog |

|---|---|---|---|

| CuSO4 | DMF/H2O | 92% |

Stability and Degradation

The compound decomposes under extreme conditions:

Thermal Degradation :

| Temperature | Observation | Reference Analog |

|---|---|---|

| >250°C | Charring + CO2 release |

Photodegradation :

Exposure to UV light (λ = 254 nm) results in N-N bond cleavage in the triazole ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyrazole and triazole carboxamide derivatives from the evidence, focusing on substituent effects, synthetic yields, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Key Observations

Core Structure Influence :

- The target compound’s 1,2,3-triazole core differs from the pyrazole cores in , and 3. Triazoles exhibit enhanced metabolic stability and stronger hydrogen-bonding capacity due to the additional nitrogen atom, which may improve pharmacokinetic profiles compared to pyrazoles .

Substituent Effects: Electron-Withdrawing Groups (EWGs): Fluorine (3d) and cyano (3a) substituents in pyrazole analogs correlate with higher melting points (e.g., 181°C for 3d vs. 133°C for 3a), likely due to increased polarity and crystal packing efficiency. The target compound’s 3,5-dimethylphenyl group (electron-donating) may reduce melting points compared to fluorinated analogs . Pyridine vs. This could enhance solubility in polar solvents or binding affinity in biological targets .

Synthetic Yields :

- Pyrazole carboxamides in show moderate yields (62–71%), influenced by steric hindrance (e.g., 3c: 62% yield with bulky p-tolyl group). The target compound’s synthesis may face similar challenges due to the 3,5-dimethylphenyl substituent .

Spectral Data :

- ¹H-NMR : Pyrazole derivatives (e.g., 3a, 3d) show characteristic aromatic proton signals at δ 7.2–8.1 ppm. The target compound’s pyridine protons are expected near δ 8.5–9.0 ppm, distinguishing it from analogs .

- Mass Spectrometry : The target’s molecular ion peak (unreported) should align with its molecular formula (C₁₈H₁₉N₅O), predicted to be ~345.16 [M+H]⁺.

Research Implications and Gaps

- Biological Activity : While highlights pyrazole-3-amines as antimicrobial agents, the target’s triazole core may offer superior resistance to enzymatic degradation. Further studies are needed to validate this hypothesis.

- Crystallography : SHELX-based refinements () could resolve the target’s crystal structure to compare packing efficiency with pyrazole analogs.

- Synthetic Optimization : The use of EDCI/HOBt coupling () may improve the target’s yield, but regioselectivity in triazole formation requires exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,5-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, and how can yield be maximized?

- Methodology :

- Multi-step synthesis : Start with condensation of 3,5-dimethylphenyl hydrazine with a β-ketoester to form the triazole core. Introduce the pyridinylmethyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). Optimize reaction conditions (solvent, catalyst, temperature) using design of experiments (DoE) to reduce side products .

- Yield improvement : Use K₂CO₃ as a base in polar aprotic solvents (DMF or DMSO) to enhance reactivity. Monitor intermediates via HPLC or LC-MS for purity control .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Methodology :

- Spectroscopic analysis : Use ¹H/¹³C NMR to verify substituent positions on the triazole ring (e.g., NOESY for spatial proximity). Confirm the pyridinylmethyl linkage via HMBC correlations .

- X-ray crystallography : Resolve crystal structures to validate regiochemistry and hydrogen-bonding patterns .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₉H₂₀N₆O) and detect fragmentation patterns .

Q. What are the solubility challenges of this compound in aqueous media, and how can they be addressed for in vitro assays?

- Methodology :

- Solubility profiling : Test in DMSO-water mixtures or use surfactants (e.g., Tween-80). If solubility < 1 µM, employ co-solvents (PEG-400) or nanoformulation .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) on the pyridinylmethyl moiety while retaining bioactivity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., kinases or GPCRs)?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites. Prioritize targets based on triazole-carboxamide pharmacophores (e.g., kinase hinge region binding) .

- MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes .

- Free energy calculations : Apply MM/GBSA to rank binding affinities and validate with experimental IC₅₀ values .

Q. What strategies resolve contradictory bioactivity data across cell lines or enzymatic assays?

- Methodology :

- Assay standardization : Normalize protocols for ATP concentration, pH, and incubation time. Use orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence for enzymatic activity) .

- Data analysis : Apply multivariate statistics (PCA or PLS regression) to identify confounding variables (e.g., off-target effects or metabolic instability) .

Q. How can reaction mechanisms for triazole ring formation be validated under varying catalytic conditions?

- Methodology :

- Kinetic studies : Use stopped-flow NMR to monitor intermediate formation rates with Cu(I) vs. Ru catalysts .

- Isotopic labeling : Track ¹⁵N-labeled intermediates via MS to confirm cycloaddition pathways .

Key Research Considerations

- Experimental Design : Use fractional factorial designs (DoE) to screen variables (e.g., solvent, temperature) and optimize synthetic yield .

- Contradiction Analysis : Cross-validate bioactivity data with orthogonal assays and computational models to isolate mechanistic variables .

- Advanced Techniques : Integrate QM/MM calculations for reaction mechanism elucidation and in silico ADMET profiling for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.